molecular formula C15H15FN2O3S B11169524 1-(4-fluorophenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B11169524
M. Wt: 322.4 g/mol
InChI Key: MABKNRCSDAHHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure. It features a pyrrolidine ring, a fluorophenyl group, and a thiolane ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Formation of the Thiolane Ring: This can be synthesized through thiol-ene reactions or other sulfur-based cyclization methods.

    Coupling Reactions: The final step involves coupling the different fragments together under specific conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15FN2O3S/c16-10-1-3-11(4-2-10)18-8-9(7-13(18)19)14(20)17-12-5-6-22-15(12)21/h1-4,9,12H,5-8H2,(H,17,20)

InChI Key

MABKNRCSDAHHRS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.